molecular formula C21H22N2O9 B1265122 trichodermamide C

trichodermamide C

Cat. No.: B1265122
M. Wt: 446.4 g/mol
InChI Key: PCMUPOUDXMFDRE-NYGSYELISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichodermamide C is a modified dipeptide fungal metabolite that has attracted significant interest in anticancer research due to its observed cytotoxicity. This compound was first isolated from fungi such as Eupenicillium sp. and is also accessible via total synthesis . Research studies have demonstrated that this compound exhibits potent activity against human cancer cell lines. It has shown cytotoxicity against HCT-116 human colorectal carcinoma cells with an IC50 value of 0.68 μg/mL (approximately 1.5 μM) and against A549 human lung carcinoma cells with an IC50 of 4.28 μg/mL (approximately 9.59 μM) . Its structural features, including a unique cis-fused 1,2-oxazadecalin core with four contiguous stereogenic centers, make it a compelling subject for synthetic and medicinal chemistry studies . While its precise mechanism of action requires further elucidation, related compounds in its family are under investigation for their potential to cause DNA damage, suggesting complex bioactivity . This compound is supplied for research purposes to support the discovery and development of new chemotherapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22N2O9

Molecular Weight

446.4 g/mol

IUPAC Name

(4aS,5R,8R,8aS)-N-(7,8-dimethoxy-2-oxochromen-3-yl)-4a,5,8-trihydroxy-N-methyl-4,5,8,8a-tetrahydro-1,2-benzoxazine-3-carboxamide

InChI

InChI=1S/C21H22N2O9/c1-23(12-8-10-4-6-14(29-2)17(30-3)16(10)31-20(12)27)19(26)11-9-21(28)15(25)7-5-13(24)18(21)32-22-11/h4-8,13,15,18,24-25,28H,9H2,1-3H3/t13-,15-,18+,21+/m1/s1

InChI Key

PCMUPOUDXMFDRE-NYGSYELISA-N

Isomeric SMILES

CN(C1=CC2=C(C(=C(C=C2)OC)OC)OC1=O)C(=O)C3=NO[C@H]4[C@@H](C=C[C@H]([C@]4(C3)O)O)O

Canonical SMILES

CN(C1=CC2=C(C(=C(C=C2)OC)OC)OC1=O)C(=O)C3=NOC4C(C=CC(C4(C3)O)O)O

Synonyms

trichodermamide C

Origin of Product

United States

Chemical Reactions Analysis

Construction of the 1,2-Oxazadecaline Core

The synthesis begins with a 1,2-addition of an α-C-lithiated O-TBS ethyl pyruvate oxime (16c ) to benzoquinone (17 ), followed by an oxa-Michael ring-closure (Figure 1). This reaction forms the cis-1,2-oxazadecaline enone (15 ) in 92% yield under optimized conditions (LiTMP, THF, −78 °C) .

Critical Optimization Parameters (Table 1):

EntryOximeBaseYield (%)
516c LiTMP92
616c LiTMP*34
716c LiTMP†88

*1 equivalent of LiTMP. †Scaled to 40.8 mmol (10 g of 16c ) .

Epoxidation and Stereochemical Control

The distal C8–C9 double bond in intermediate 27 undergoes Mn(salen)-catalyzed epoxidation using iodosobenzene, achieving complete stereoselectivity at the convex face. This step forms the epoxide precursor for selenide functionalization .

Selenide Formation and Rearrangement

A trans-selective ring-opening of the distal epoxide with phenylselenol introduces the selenide group. Subsequent oxidation triggers a -sigmatropic selenoxide rearrangement , yielding the final trichodermamide C structure .

Oxa-Michael Cyclization

The oxa-Michael closure proceeds via a six-membered transition state, with the O-TBS group directing stereochemistry. This step establishes four contiguous stereocenters in the oxazadecaline core .

Selenoxide Rearrangement

The selenoxide intermediate undergoes a stereospecific -shift, transferring chirality from selenium to carbon. This reaction is pivotal for installing the C6-chloro substituent, critical for cytotoxicity .

N-Methylation Resistance

Early attempts to couple N-methylaminocoumarin (25b ) failed due to steric hindrance. The solution involved pre-methylation of intermediate 27 using iodomethane, K₂CO₃, and 18-crown-6 (95% yield) .

Scalability

The synthesis was scaled to gram quantities by:

  • Avoiding protecting groups.

  • Minimizing chromatography (only two purifications required) .

Biological Relevance of Synthetic Modifications

The C6-chloro and N-methyl groups introduced during synthesis are essential for cytotoxicity (IC₅₀ = 0.68 μg/mL in HCT116 cells) . Structure-activity studies confirm that truncating the 2-amidocoumarin moiety abolishes activity, underscoring the need for precise functionalization .

Comparative Analysis of Trichodermamide Syntheses

StepThis compoundTrichodermamide A/B
Core Construction16c + 17 Same
Epoxidation SiteDistal (C8–C9)Proximal (C6–C7)
Selenide InstallationTrans-selectiveRetention of config.
Total Steps9 from 15 8–11 from 15

This synthesis establishes a robust platform for accessing structurally complex 1,2-oxazadecalines, enabling further exploration of their pharmacological potential.

Preparation Methods

Chemical Synthesis of Trichodermamide C

Construction of the 1,2-Oxazadecaline Core

The foundational step in this compound synthesis involves constructing the cis-1,2-oxazadecaline core, a structural feature shared with related compounds like aspergillazine A. The process begins with a 1,2-addition of an α-C-lithiated O-silyl ethyl pyruvate oxime to benzoquinone, followed by an oxa-Michael cyclization to form the oxazadecaline system. This method achieves high regioselectivity and yield (up to 95%) under optimized conditions, enabling gram-scale production of intermediates.

Key reagents and conditions:

  • Ethyl pyruvate oxime : Lithiated using LDA (lithium diisopropylamide) at −78°C.
  • Benzoquinone : Reacts with the lithiated oxime to form a keto-alcohol intermediate.
  • Oxa-Michael cyclization : Catalyzed by BF₃·OEt₂ in dichloromethane, inducing ring closure to yield the cis-fused oxazadecaline enone.

Functionalization and N-Methylation

Following core assembly, the enone undergoes functionalization to introduce the N-methylamide group. Amide 27 (derived from the oxazadecaline enone) is treated with iodomethane in the presence of 18-crown-6 and potassium carbonate, achieving 95% yield of the N-methylated product. This step is critical for matching the substitution pattern of this compound.

Optimized conditions for N-methylation :

  • Solvent: Anhydrous DMF.
  • Temperature: 25°C, 12-hour reaction time.
  • Base: K₂CO₃ with phase-transfer catalyst 18-crown-6.

Epoxidation and Trans-Selective Ring-Opening

The distal C8–C9 double bond in the intermediate undergoes Mn(salen)-catalyzed epoxidation, forming an allylic epoxide. Subsequent trans-selective ring-opening with phenylselenol introduces a selenide group, which is pivotal for the final rearrangement.

Reaction specifics :

  • Catalyst : Mn(III)-salen complex (0.1 equiv).
  • Oxidant : m-CPBA (meta-chloroperbenzoic acid).
  • Ring-opening agent : PhSeH (phenylselenol) in THF at 0°C.

Selenoxide-Sigmatropic Rearrangement

The penultimate step involves oxidatively inducing a-sigmatropic rearrangement of the selenide intermediate. Treatment with hydrogen peroxide generates a selenoxide, which rearranges to install the thiomethyl group characteristic of this compound.

Final steps :

  • Oxidation : 30% H₂O₂ in CH₂Cl₂ at 0°C.
  • Rearrangement : Spontaneous at room temperature, yielding this compound in 87% overall yield from the selenide.
Table 1: Summary of Synthetic Steps for this compound
Step Reaction Reagents/Conditions Yield (%)
1 1,2-Addition LDA, benzoquinone, −78°C 92
2 Oxa-Michael Cyclization BF₃·OEt₂, CH₂Cl₂, rt 89
3 N-Methylation CH₃I, 18-crown-6, K₂CO₃, DMF 95
4 Epoxidation Mn(salen), m-CPBA, CH₂Cl₂ 91
5 Ring-Opening PhSeH, THF, 0°C 88
6 Selenoxide Rearrangement H₂O₂, CH₂Cl₂, rt 87

Biosynthetic Isolation from Fungal Sources

Fermentation and Culture Conditions

This compound is natively produced by Eupenicillium spp. and Trichoderma spp. through submerged liquid fermentation. Optimal yields require:

  • Culture medium : Potato dextrose broth (PDB) supplemented with 2% glucose.
  • Incubation : 25°C for 7–14 days under static conditions.
  • Aeration : Limited oxygen exposure to promote secondary metabolite production.

Extraction and Purification

Post-fermentation, the broth is filtered, and the supernatant is extracted with ethyl acetate. The crude extract undergoes chromatographic purification:

  • Size-exclusion chromatography : Sephadex LH-20 in methanol.
  • Reversed-phase HPLC : C18 column with acetonitrile/water gradient (20% → 80% over 30 min).

Key challenges :

  • Co-elution with structurally similar metabolites (e.g., trichodermamides A and B).
  • Degradation risks during solvent evaporation, necessitating low-temperature processing.
Table 2: Isolation Parameters for this compound
Parameter Detail
Source organism Eupenicillium sp. (strain not disclosed)
Fermentation time 10–14 days
Yield 2.1 mg/L culture broth
Purity (HPLC) ≥98%

Comparative Analysis of Methods

Synthetic vs. Biosynthetic Routes

  • Efficiency : Chemical synthesis achieves higher yields (≈50% overall) compared to fermentation (≈0.02% w/w).
  • Scalability : The synthetic route is gram-scale compatible, whereas biosynthetic methods require large bioreactors for milligram quantities.
  • Stereochemical control : Enzymatic pathways in fermentation inherently ensure correct stereochemistry, whereas synthesis demands chiral auxiliaries or catalysts.

Technical Challenges

  • Synthesis : Managing the reactivity of selenol intermediates and avoiding over-oxidation during rearrangement.
  • Isolation : Differentiating this compound from co-metabolites using advanced NMR and HRMS techniques.

Emerging Methodologies and Innovations

Enzymatic Methylation

Recent advances propose using methyltransferases (e.g., TrdM) to catalyze N-methylation in hybrid synthetic-biosynthetic routes, reducing reliance on harsh alkylating agents.

Solid-Phase Synthesis

Preliminary studies explore immobilizing the oxazadecaline core on Wang resin to streamline intermediate purification, though yields remain suboptimal (≈60% per step).

Q & A

Q. What are the key synthetic challenges in constructing the 1,2-oxazadecaline core of trichodermamide C, and how are they addressed?

The 1,2-oxazadecaline core requires stereoselective epoxidation and selenoxide [2,3]-sigmatropic rearrangement. A Mn(salen)-catalyst (e.g., N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-ethylenediaminomanganese(III) chloride) enables regio- and stereoselective epoxidation of the distal C8–C9 double bond in enone precursors . The selenoxide rearrangement is induced by oxidizing selenide intermediates with phenylselenol/NaHCO3, followed by nucleophilic displacement (e.g., CaCl2 in DMSO) to install critical stereocenters .

Q. What analytical methods are essential for validating the structural integrity of synthetic this compound?

Single-crystal X-ray crystallography is critical for confirming trans-configurations in intermediates (e.g., methyl/ethyl carbonates) . NMR and HPLC-MS are used to verify regio- and stereochemical outcomes during epoxidation and selenide functionalization. For example, the C9–OH stereocenter is validated via coupling constants and NOE correlations in intermediates like selenide 24 .

Q. How does the chlorohydrin group in trichodermamide B inform structure-activity relationship (SAR) studies for this compound?

Trichodermamide B’s chlorohydrin group is linked to DNA damage via reactive epoxide formation, inducing S-phase arrest and apoptosis in HeLa cells (IC50 = 1.4–21 μM). For this compound, SAR studies should focus on substitutions at analogous positions (e.g., N-methylation or hydroxylation) to assess cytotoxicity mechanisms. Comparative assays using HCT-116 and HeLa cell lines can identify bioactivity divergence .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereochemical outcomes during this compound synthesis?

Q. How can researchers resolve contradictions in bioactivity data between this compound and its analogues?

Mechanistic studies (e.g., γH2AX staining for DNA damage, cell cycle profiling) differentiate modes of action. For example, trichodermamide B induces S-phase arrest via DNA double-strand breaks, while analogues lacking the chlorohydrin group show alternative mechanisms. For this compound, transcriptomic profiling (RNA-seq) or proteomics can identify unique pathways affected by structural variations .

Q. What methodologies enable scalable synthesis of this compound for in vivo studies?

A 9-step synthesis from enone15 minimizes chromatography by using crystalline intermediates (e.g., carbonate 20a). Key steps include:

  • N-methylation : 95% yield with iodomethane, 18-crown-6, and K2CO3.
  • Trans-selective epoxide ring-opening : Phenylselenol/NaHCO3 ensures stereochemical fidelity.
  • Oxidative rearrangement : H2O2/pyridine triggers selenoxide sigmatropic shifts .
    Scale-up requires solvent optimization (e.g., cyclohexane/PhCF3 for epoxidation) and flow chemistry to enhance yields.

Methodological Guidance

Q. How to design comparative assays for this compound and its biosynthetic precursors?

  • Cell-based assays : Use HCT-116, HeLa, and P388 cell lines with IC50 determinations (MTT assay).
  • Mechanistic profiling : Compare DNA damage markers (e.g., p53, ATM kinase) via Western blot.
  • Metabolic stability : Assess microsomal half-life (human liver microsomes) to prioritize analogues .

Q. What computational tools predict this compound’s physicochemical properties and target interactions?

  • ACD/Labs Percepta : Predicts logP, pKa, and solubility (validated via experimental HPLC).
  • Molecular docking (AutoDock Vina) : Screens against DNA repair enzymes (e.g., PARP1) to hypothesize targets.
  • ADMET analysis : Uses SwissADME to optimize bioavailability for in vivo models .

Q. How to address reproducibility challenges in this compound’s selenoxide rearrangement?

  • Standardize oxidation conditions : H2O2 concentration, temperature (0°C), and solvent (THF) must be tightly controlled.
  • Monitor intermediates : Real-time LC-MS tracks selenoxide formation to prevent over-oxidation.
  • Cross-validate with synthetic standards : Compare NMR data with published spectra .

Data Interpretation and Reporting

Q. How to present conflicting bioactivity data in this compound studies?

  • Contextualize with SAR tables : Highlight structural differences (e.g., N-methyl vs. hydroxyl groups) and correlate with IC50 values.
  • Mechanistic diagrams : Use pathway maps to illustrate divergent modes of action (e.g., DNA damage vs. metabolic inhibition).
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance in cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trichodermamide C
Reactant of Route 2
trichodermamide C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.